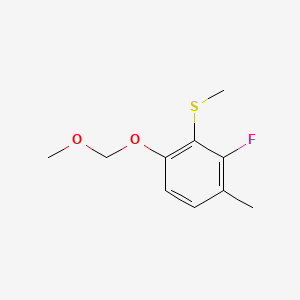
3-Ethyl-5-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the 3-position and an iodine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 3-ethylbenzaldehyde. This can be achieved by treating 3-ethylbenzaldehyde with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Ethyl-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Substitution: Formation of 3-ethyl-5-azidobenzaldehyde.
Oxidation: Formation of 3-ethyl-5-iodobenzoic acid.
Reduction: Formation of 3-ethyl-5-iodobenzyl alcohol.
科学的研究の応用
3-Ethyl-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3-ethyl-5-iodobenzaldehyde depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-Ethylbenzaldehyde: Lacks the iodine substitution, resulting in different reactivity and applications.
5-Iodobenzaldehyde:
3-Ethyl-4-iodobenzaldehyde: Similar structure but with the iodine atom at the 4-position, affecting its reactivity and applications.
Uniqueness
3-Ethyl-5-iodobenzaldehyde is unique due to the specific positioning of the ethyl and iodine substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
3-ethyl-5-iodobenzaldehyde |
InChI |
InChI=1S/C9H9IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |
InChIキー |
AWEAYDWCASHYQR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



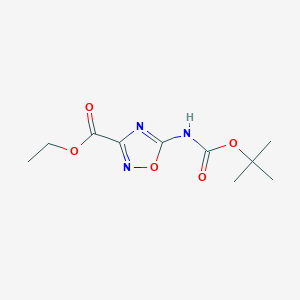
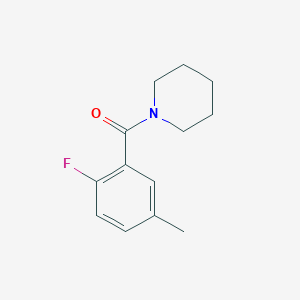
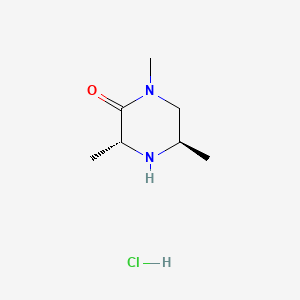

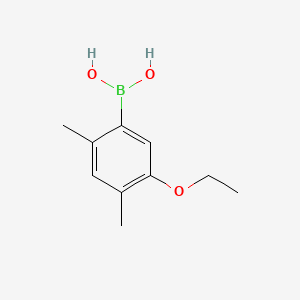

![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)

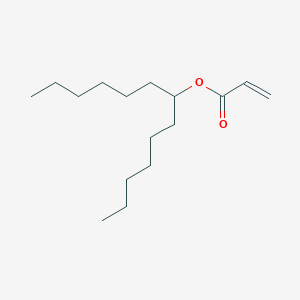
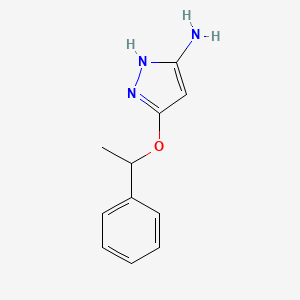
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
